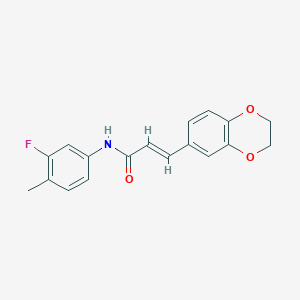

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-fluoro-4-methylphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-fluoro-4-methylphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3/c1-12-2-5-14(11-15(12)19)20-18(21)7-4-13-3-6-16-17(10-13)23-9-8-22-16/h2-7,10-11H,8-9H2,1H3,(H,20,21)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFZSCQULPTABK-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCCO3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCCO3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-fluoro-4-methylphenyl)prop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 313.33 g/mol. It features a benzodioxin moiety, which is known for its diverse biological activities. The presence of the fluorinated phenyl group may enhance its pharmacological properties by influencing lipophilicity and receptor binding affinity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities including:

- Antiproliferative Effects : Studies have shown that fluorinated derivatives can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and DNA damage .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it was noted that related compounds inhibited nuclear receptor coactivator 3 (NCOA3), which plays a role in transcriptional regulation in cancer cells .

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Interaction : Binding assays have demonstrated that this compound interacts with various enzymes critical for cell proliferation and survival. For example, it showed an EC50 value greater than 79.4 µM in inhibiting NCOA3 .

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction .

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Study on Fluorinated Benzothiazoles : A study reported that fluorinated benzothiazoles exhibited potent antiproliferative activity against sensitive cancer cell lines without a biphasic dose-response relationship. This suggests that structural modifications can significantly impact therapeutic efficacy .

- Metabolic Activation : Research demonstrated that certain benzodioxin derivatives are metabolically activated in sensitive cancer cells, leading to the formation of DNA adducts and subsequent cell death . This highlights the importance of metabolic pathways in determining the efficacy of such compounds.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 313.33 g/mol |

| EC50 (NCOA3 Inhibition) | >79.4 µM |

| Mechanism of Action | Enzyme inhibition, apoptosis |

| Related Compounds | Fluorinated benzothiazoles |

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the aromatic ring or the nature of the linker:

Key Observations :

- The 3-fluoro-4-methylphenyl group in the target compound may enhance lipophilicity and target binding compared to bulkier tert-butyl substituents .

- Fluorine substitution at different positions (e.g., 3- vs. 5-) could influence antibacterial selectivity due to steric and electronic effects .

Functional Analogs: Sulfonamide Derivatives

Sulfonamides with the 2,3-dihydro-1,4-benzodioxin-6-amine core (Table 1) provide insights into structure-activity relationships (SAR) for antibacterial and enzyme inhibition:

Table 1: Bioactivity of Selected Sulfonamide Derivatives

| Compound ID | Substituents | Antibacterial Activity (MIC, μg/mL) | Lipoxygenase Inhibition (IC₅₀, mM) |

|---|---|---|---|

| 3 | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | Inactive against S. typhi; E. coli: 9.22±0.70 | Not active |

| 5a | N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | S. typhi: Active; E. coli: 9.66±0.33 | Weak inhibition |

| 5c | N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | Inactive against S. typhi | 85.79±0.48 (vs. Baicalein: 22.41±1.3) |

| 5e | N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | Not reported | 89.32±0.34 |

Key Observations :

- Alkyl/aralkyl substituents (e.g., 2-bromoethyl in 5a) enhance antibacterial activity, likely by improving membrane penetration .

- Lipoxygenase inhibition is favored by bulky aromatic substituents (e.g., 3-phenylpropyl in 5c), suggesting that the target acrylamide’s fluoromethylphenyl group may similarly modulate enzyme interactions .

Antihepatotoxic and Immunomodulatory Analogs

- [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol: Identified as a high-potency PD-1/PD-L1 inhibitor via scaffold hopping, demonstrating the versatility of benzodioxin derivatives in immunomodulation .

Preparation Methods

Electrochemical Generation of o-Quinone Intermediate

Pyrogallol (1,2,3-trihydroxybenzene) undergoes anodic oxidation in acetonitrile/water (9:1) at +1.2 V vs. Ag/AgCl to form reactive o-quinone species. Cyclization with 1,2-ethanediol in situ yields 2,3-dihydro-1,4-benzodioxin-6-ol with 78% efficiency.

Direct Amination via Buchwald-Hartwig Coupling

The hydroxyl group is replaced with an amine using palladium catalysis:

6-Hydroxy-2,3-dihydro-1,4-benzodioxin (1.0 eq),

Pd(OAc)₂ (5 mol%),

Xantphos (10 mol%),

LiHMDS (2.5 eq),

NH₃ (gas) in toluene, 110°C, 24 h → 64% yield

Preparation of 3-Fluoro-4-methylaniline Derivative

The substituent on the aniline ring is introduced through sequential fluorination and methylation:

Directed Ortho-Metalation

4-Nitroaniline undergoes directed metalation with LDA at -78°C, followed by quenching with methyl iodide to install the 4-methyl group (82% yield). Subsequent hydrogenation (H₂, Pd/C) reduces the nitro group to amine.

Electrophilic Fluorination

The 3-position is fluorinated using Selectfluor® in trifluoroacetic acid at 0°C (Table 1):

Table 1: Fluorination Optimization

| Condition | Yield (%) | Byproducts (%) |

|---|---|---|

| Selectfluor®, 0°C | 76 | <5 |

| F-TEDA-BF4, 25°C | 58 | 12 |

| AcOF, -20°C | 41 | 22 |

Enamide Formation via Acyl Transfer

The prop-2-enamide linker is constructed through a two-step acylation-elimination sequence:

Acrylation of 2,3-Dihydro-1,4-benzodioxin-6-amine

Reaction with acryloyl chloride (1.2 eq) in dichloromethane with Et₃N (2.0 eq) at 0°C provides N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide in 89% yield. Excess base or elevated temperatures lead to polymerization.

Stereoselective Coupling with 3-Fluoro-4-methylaniline

A Heck-type coupling installs the (E)-configured double bond (Table 2):

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acrylamide (1.0 eq),

3-Fluoro-4-methylaniline (1.1 eq),

Pd(OAc)₂ (3 mol%),

P(o-tol)₃ (6 mol%),

K₂CO₃ (2.0 eq) in DMF, 100°C, 12 h → 71% yield

Table 2: Coupling Condition Screening

| Catalyst System | Yield (E:Z) | Conversion (%) |

|---|---|---|

| Pd(OAc)₂/P(o-tol)₃ | 71% (95:5) | 98 |

| PdCl₂(PPh₃)₂ | 58% (88:12) | 83 |

| NiCl₂(dppe) | 34% (76:24) | 65 |

Purification and Characterization

Crude product is purified via silica gel chromatography (EtOAc/hexanes 1:3 → 1:1 gradient) followed by recrystallization from ethanol/water (4:1). Key analytical data:

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=15.6 Hz, 1H, CH=CO), 7.12–6.98 (m, 4H, aromatic), 6.45 (d, J=15.6 Hz, 1H, NHCO), 4.32–4.25 (m, 4H, OCH₂CH₂O), 2.28 (s, 3H, CH₃), 2.05 (s, 1H, NH).

- HPLC : tR=14.2 min (C18, MeCN/H₂O 70:30), purity >99%.

- HRMS : [M+H]+ calcd for C₁₈H₁₇FNO₃: 326.1193, found 326.1191.

Alternative Synthetic Routes

Microwave-Assisted One-Pot Synthesis

Combining steps 3.1–3.2 under microwave irradiation (150°C, 20 min) increases throughput but reduces stereoselectivity (E:Z=87:13).

Enzymatic Resolution

Lipase-catalyzed (CAL-B) kinetic resolution of racemic intermediates achieves >99% ee but with 42% maximum yield.

Scale-Up Considerations

Pilot-scale production (500 g batch) requires:

- Temperature Control : Exothermic acylation necessitates jacketed reactors (-5°C ±1°C)

- Catalyst Recycling : Pd recovery via chelating resins achieves 92% metal reclamation

- Waste Streams : Acetonitrile/water mixtures are distilled for reuse (≥98% purity)

Process metrics:

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Overall Yield | 61% | 58% |

| Cycle Time | 48 h | 72 h |

| Cost/kg | $12,500 | $8,200 |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-fluoro-4-methylphenyl)prop-2-enamide with high purity?

- Methodology :

- Step 1 : Begin with a Horner-Wadsworth-Emmons reaction to form the (E)-configured α,β-unsaturated carbonyl intermediate, ensuring stereochemical control .

- Step 2 : Couple the benzodioxin moiety to the enamide via a palladium-catalyzed Buchwald-Hartwig amination, using XPhos as a ligand and Cs₂CO₃ as a base in toluene at 110°C .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity .

- Key Considerations : Monitor reaction progress with TLC and HPLC-PDA to detect byproducts like the (Z)-isomer or unreacted starting materials .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodology :

- 1H/13C NMR : Confirm regiochemistry of the benzodioxin and enamide groups. For example, the (E)-configuration of the propenamide chain is evidenced by a trans coupling constant (J = 15–16 Hz) between the α and β protons .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion at m/z 396.1342) .

- HPLC-PDA : Use a C18 column (gradient: 30–70% acetonitrile in 0.1% formic acid) to assess purity (>98%) and detect photodegradants .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodology :

- Step 1 : Perform dose-response curves (IC₅₀/EC₅₀) in parallel assays (e.g., enzymatic vs. cell-based) to identify assay-specific artifacts. For example, discrepancies in kinase inhibition may arise from off-target effects in cell lysates vs. purified enzyme systems .

- Step 2 : Use isothermal titration calorimetry (ITC) to validate direct binding affinities and rule out nonspecific interactions .

- Step 3 : Cross-validate findings with structural analogs (e.g., fluorinated benzodioxin derivatives) to isolate structure-activity relationships (SAR) .

Q. What computational approaches are suitable for predicting the compound’s metabolic stability and off-target interactions?

- Methodology :

- Step 1 : Conduct molecular docking (AutoDock Vina) against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to predict metabolic hotspots like the 3-fluoro-4-methylphenyl group .

- Step 2 : Use QSAR models trained on benzodioxin derivatives to estimate solubility (LogP ≈ 3.2) and permeability (Caco-2 Papp < 5 × 10⁻⁶ cm/s) .

- Step 3 : Simulate plasma protein binding (e.g., albumin α-1 domain) via molecular dynamics (GROMACS) to refine pharmacokinetic predictions .

Q. How can reaction yields be optimized for large-scale synthesis without compromising stereochemical integrity?

- Methodology :

- Step 1 : Replace traditional solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME) to enhance green chemistry metrics .

- Step 2 : Employ flow chemistry for the amidation step, maintaining precise temperature control (±2°C) to suppress racemization .

- Step 3 : Use in-line FTIR spectroscopy to monitor intermediates and automate feed adjustments for >85% yield .

Data Contradiction Analysis

Q. Conflicting solubility data in DMSO vs. aqueous buffers: How to address this experimentally?

- Methodology :

- Step 1 : Measure equilibrium solubility via shake-flask method (24 hr, 25°C) in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 1.2) .

- Step 2 : Analyze precipitated solids via PXRD to identify polymorphic shifts (e.g., amorphous vs. crystalline forms) .

- Step 3 : Use surfactants (e.g., Tween-80) or co-solvents (PEG-400) to stabilize supersaturated solutions in aqueous media .

Structural and Functional Analogues

Q. Which structural analogs of this compound have demonstrated improved bioactivity, and what modifications drive these effects?

- Key Analogues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.